rac Desethyl Oxybutynin-d11 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

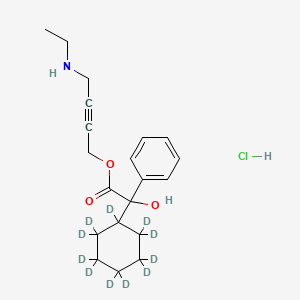

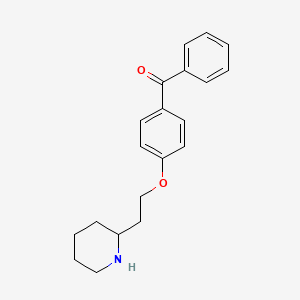

Rac Desethyl Oxybutynin-d11 Hydrochloride is a stable isotope labelled metabolite of the drug Oxybutynin . It is used in the treatment of incontinence . The molecular formula is C20 D11 H16 N O3 . H Cl and the molecular weight is 376.96 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:Cl. [2H]C1 ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) (C (O) (C (=O)OCC#CCNCC)c2ccccc2)C ( [2H]) ( [2H])C1 ( [2H]) [2H] . The IUPAC name is 4- (ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2- (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride . Physical And Chemical Properties Analysis

The molecular weight of this compound is 377.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 376.2448157 g/mol and the monoisotopic mass is 376.2448157 g/mol . The topological polar surface area is 58.6 Ų .Scientific Research Applications

RDOX-d11 HCl has been used in a variety of scientific research applications. It has been used to study the effects of drugs on specific biochemical and physiological processes, such as the activity of enzymes and receptors. It has also been used to study the effects of drugs on the behavior of animals. In addition, RDOX-d11 HCl has been used in drug discovery and development, as it can be used to identify potential new drugs. Finally, RDOX-d11 HCl has been used in medical imaging studies, as it can be used to label cells and tissues in order to track their movement and activity.

Mechanism of Action

Target of Action

The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .

Mode of Action

This compound binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .

Biochemical Pathways

The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .

Pharmacokinetics

This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The primary result of the action of this compound is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .

Advantages and Limitations for Lab Experiments

RDOX-d11 HCl has several advantages for laboratory experiments. It is a stable compound that is soluble in water and has a low toxicity, making it a useful tool in laboratory research. In addition, it is relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using RDOX-d11 HCl in laboratory experiments. For example, it is not very selective and can bind to a variety of receptors, which can lead to unpredictable results. In addition, it is a synthetic compound, which means that it is not found naturally in the body and can produce different results than natural compounds.

Future Directions

There are a variety of potential future directions for research involving RDOX-d11 HCl. For example, further research could be conducted to explore the potential therapeutic applications of RDOX-d11 HCl. In addition, further research could be conducted to explore the potential of using RDOX-d11 HCl as a diagnostic tool. Finally, further research could be conducted to explore the potential

Synthesis Methods

RDOX-d11 HCl is synthesized using a process known as solid-phase synthesis. This process involves the use of a solid-phase support, such as a resin, to which the desired compound is attached. The support is then treated with a series of reagents in order to form the desired compound. The process is relatively simple and can be completed in a few steps. The first step involves attaching the desired compound to the solid-phase support. This is done by reacting the compound with a linker molecule, which forms a covalent bond between the compound and the support. The second step involves the addition of a protecting group, which prevents the compound from reacting with other molecules. The third step involves the addition of reagents, which react with the compound to form the desired product. Finally, the product is isolated from the solid-phase support and purified.

properties

IUPAC Name |

4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWCYTSHCYXHGW-GXLPIGTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675795 |

Source

|

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216405-15-0 |

Source

|

| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)

![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)

![2-[(5-Benzyloxypyridin-2-YL)methylamino]ethanol](/img/structure/B563522.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)